2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide is 389.09801721 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Novel derivatives, including compounds with structural similarities to the one of interest, have been synthesized and assessed for their antioxidant and anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing various moieties, demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases. These compounds also exhibited notable anticancer activity against human glioblastoma and breast cancer cell lines, with specific derivatives identified as highly active against glioblastoma cells (Tumosienė et al., 2020).
Antimicrobial and Antioxidant Studies
Compounds incorporating the 4-methoxyphenyl motif have been synthesized and evaluated for their antimicrobial and antioxidant properties. Certain synthesized derivatives showed excellent antibacterial and antifungal activities, along with profound antioxidant potential. These findings underscore the potential of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Synthesis and Antimicrobial Activity
The synthesis of imino-4-methoxyphenol thiazole derived Schiff bases led to compounds with moderate antimicrobial activity against selected bacterial and fungal species. This highlights the potential application of these compounds in addressing microbial resistance issues (Vinusha et al., 2015).
Novel Thiazoles with Antimicrobial Activities
Research into the synthesis of thiazoles and their fused derivatives has opened new avenues for antimicrobial applications. These compounds were tested against bacterial and fungal strains, showing promising results that contribute to the development of new antimicrobial agents (Wardkhan et al., 2008).
Antibacterial and Antifungal Agents
The development of new 2-(6-methoxy-2-naphthyl)propionamide derivatives has led to significant antibacterial and antifungal activities, highlighting the potential of these compounds in medicinal chemistry and pharmaceutical applications. Some of these derivatives matched or exceeded the antimicrobial activity of standard agents like Ampicillin and Flucanazole (Helal et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-4-22-14(12-5-7-13(24-3)8-6-12)20-21-17(22)26-11(2)15(23)19-16-18-9-10-25-16/h5-11H,4H2,1-3H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQGMYCRFJUHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C(=O)NC2=NC=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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